molecular formula C24H20N2O3 B10870635 10-(2-Furylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

10-(2-Furylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

Cat. No.: B10870635
M. Wt: 384.4 g/mol
InChI Key: JAQCYOYOILKTFF-UHFFFAOYSA-N
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Description

10-(2-Furylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo diazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a dibenzo diazepine core fused with a furylcarbonyl and phenyl group, which contributes to its unique chemical properties and biological activities.

Chemical Reactions Analysis

Types of Reactions

10-(2-Furylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 10-(2-Furylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it has been shown to inhibit checkpoint kinase 1 (Chk1), leading to the abrogation of G2 arrest and increased cytotoxicity of certain chemotherapeutic agents . The binding interactions often involve hydrogen bonds and hydrophobic interactions with the target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(2-Furylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is unique due to its specific structural features, including the furylcarbonyl and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

5-(furan-2-carbonyl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C24H20N2O3/c27-20-13-6-11-18-22(20)23(16-8-2-1-3-9-16)26(24(28)21-14-7-15-29-21)19-12-5-4-10-17(19)25-18/h1-5,7-10,12,14-15,23,25H,6,11,13H2

InChI Key

JAQCYOYOILKTFF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CO4)C5=CC=CC=C5)C(=O)C1

Origin of Product

United States

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